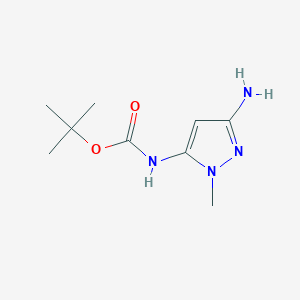
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boronate ester group in its structure makes it highly reactive and versatile for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available reagents such as 2-methylhex-1-en-1-ol and bis(pinacolato)diboron.
Reaction Conditions: The reaction is usually carried out in the presence of a base like potassium carbonate (K2CO3) and a palladium catalyst (Pd(PPh3)4) under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 2-methylhex-1-en-1-ol is reacted with bis(pinacolato)diboron in a solvent such as tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) for several hours. The reaction mixture is then cooled, and the product is purified using standard techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronate ester group can be oxidized to form the corresponding alcohol.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, PdCl2(dppf)
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), ethanol, water
Major Products
Suzuki-Miyaura Reaction: Formation of biaryl or alkenyl-aryl compounds.
Oxidation: Formation of the corresponding alcohol.
Hydrolysis: Formation of boronic acid derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used extensively in organic synthesis for constructing complex molecules, especially in the pharmaceutical industry for drug development.
Biology: Employed in the synthesis of biologically active compounds and probes for studying biological pathways.
Medicine: Utilized in the development of new therapeutic agents, including anticancer and antiviral drugs.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects primarily involves the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The boronate ester group interacts with the palladium catalyst to form a reactive intermediate, which then couples with an aryl or vinyl halide to produce the desired product. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-butenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-propyl)-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific alkyl chain, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in synthesizing complex organic molecules with high precision.
Properties
CAS No. |
1808067-61-9 |
|---|---|
Molecular Formula |
C13H25BO2 |
Molecular Weight |
224.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



